BuChE-IN-8
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Overview
Description
BuChE-IN-8 is a compound known for its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. This compound has shown potential in inhibiting human β-secretase (BACE1) and Aβ40 aggregation, making it a promising candidate for Alzheimer’s disease treatment .
Preparation Methods
The synthesis of BuChE-IN-8 involves a series of chemical reactions. The synthetic route typically includes the combination of specific reagents under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods would involve scaling up these reactions while ensuring purity and yield .
Chemical Reactions Analysis
BuChE-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
BuChE-IN-8 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BuChE and BACE1.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
BuChE-IN-8 exerts its effects by inhibiting the activity of butyrylcholinesterase. This inhibition increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. The compound also inhibits β-secretase (BACE1), reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease. The molecular targets include the active sites of BuChE and BACE1, and the pathways involved are related to cholinergic neurotransmission and amyloid metabolism .
Comparison with Similar Compounds
BuChE-IN-8 is unique due to its dual inhibitory effects on BuChE and BACE1. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase (AChE) but also has some BuChE inhibitory activity.
Rivastigmine: Inhibits both AChE and BuChE.
Galantamine: Primarily inhibits AChE and has additional effects on nicotinic receptors. This compound stands out due to its specific inhibition of BACE1, which is not a common feature among other cholinesterase inhibitors .
Properties
Molecular Formula |
C28H33ClN4O2S |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
4-amino-N-[(4-chlorophenyl)methyl]-2-[methyl-[2-(2-phenothiazin-10-ylethoxy)ethyl]amino]butanamide |
InChI |
InChI=1S/C28H33ClN4O2S/c1-32(25(14-15-30)28(34)31-20-21-10-12-22(29)13-11-21)16-18-35-19-17-33-23-6-2-4-8-26(23)36-27-9-5-3-7-24(27)33/h2-13,25H,14-20,30H2,1H3,(H,31,34) |
InChI Key |
HAJZMHJFOROAIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCN1C2=CC=CC=C2SC3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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